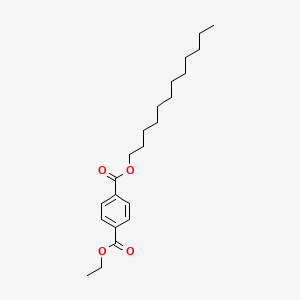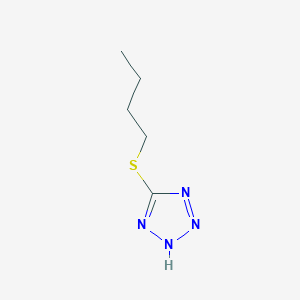
5-Butylsulfanyl-1H-tetrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butylsulfanyl-1H-tetrazole is a synthetic organic compound belonging to the tetrazole family. Tetrazoles are heterocyclic compounds characterized by a five-membered ring containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse applications in medicinal chemistry, material science, and coordination chemistry due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-substituted 1H-tetrazoles, including 5-Butylsulfanyl-1H-tetrazole, typically involves the [2+3] cycloaddition reaction between nitriles and azides. One common method is the reaction of butylthiocyanate with sodium azide in the presence of a catalyst such as zinc chloride or copper salts. The reaction is usually carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the tetrazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. Additionally, the use of heterogeneous catalysts, such as metal nanoparticles, can improve the reaction rate and selectivity while minimizing the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
5-Butylsulfanyl-1H-tetrazole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions to form amines or other nitrogen-containing compounds.
Substitution: The butylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like alkyl halides or amines can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other nitrogen-containing derivatives.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Butylsulfanyl-1H-tetrazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and coordination compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored as a bioisosteric replacement for carboxylic acids in drug design, potentially leading to the development of new pharmaceuticals.
Industry: Utilized in the development of materials with specific properties, such as corrosion inhibitors and explosives
Wirkmechanismus
The mechanism of action of 5-Butylsulfanyl-1H-tetrazole in biological systems is not fully understood. it is believed to interact with molecular targets through hydrogen bonding and electrostatic interactions due to the presence of the tetrazole ring. The sulfur atom in the butylsulfanyl group may also play a role in modulating the compound’s reactivity and binding affinity to specific enzymes or receptors .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Methylsulfanyl-1H-tetrazole
- 5-Ethylsulfanyl-1H-tetrazole
- 5-Propylsulfanyl-1H-tetrazole
Uniqueness
5-Butylsulfanyl-1H-tetrazole is unique due to the presence of the butylsulfanyl group, which imparts distinct chemical and physical properties compared to its shorter-chain analogs. The longer butyl chain may influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
21871-49-8 |
|---|---|
Molekularformel |
C5H10N4S |
Molekulargewicht |
158.23 g/mol |
IUPAC-Name |
5-butylsulfanyl-2H-tetrazole |
InChI |
InChI=1S/C5H10N4S/c1-2-3-4-10-5-6-8-9-7-5/h2-4H2,1H3,(H,6,7,8,9) |
InChI-Schlüssel |
ZQWPRRKKNOCZKK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCSC1=NNN=N1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


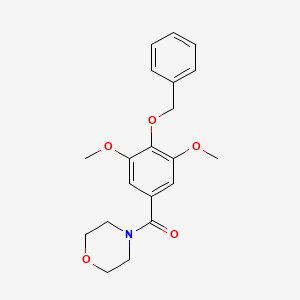
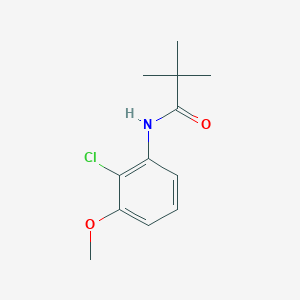
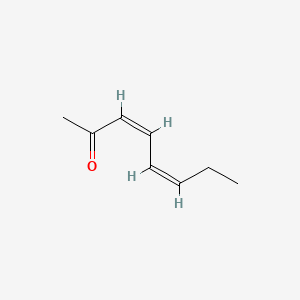
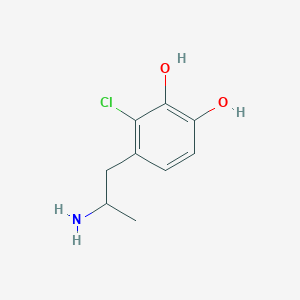

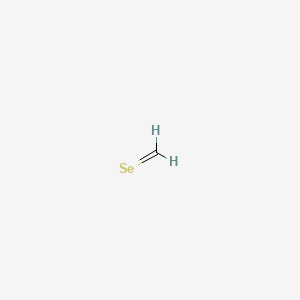
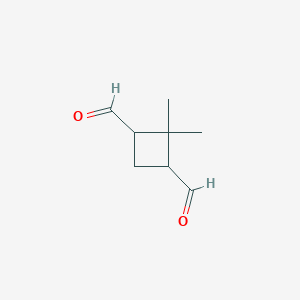
![(2S,3S,5R,6S)-3-(azidomethyl)-5-(dimethoxymethyl)-4,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B13810062.png)
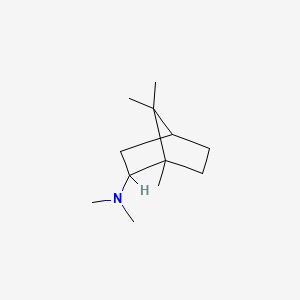
![(2Z)-2-[(5,5-dimethyl-2,3-dioxocyclohexylidene)amino]-2-hydroxyiminoacetic acid](/img/structure/B13810080.png)
![11-Propyl-3-thioxo-2,4-diazaspiro[5.5]undec-8-ene-1,5-dione](/img/structure/B13810093.png)
![Propanedinitrile, [methoxy(4-methoxyphenyl)methylene]-](/img/structure/B13810094.png)
![4-[[2-(2,4-Dichlorophenoxy)acetyl]carbamothioylamino]benzoic acid](/img/structure/B13810106.png)
